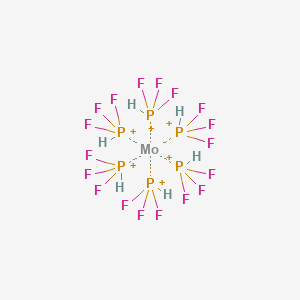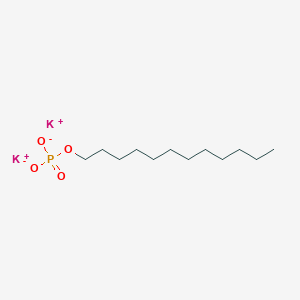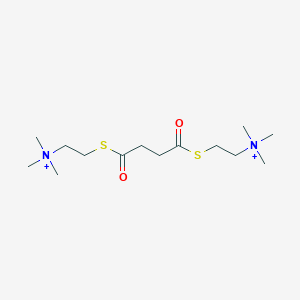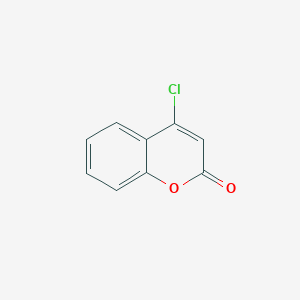
Molybdenum, hexakis(phosphorus trifluoride)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum, hexakis(phosphorus trifluoride)- is a chemical compound that contains molybdenum and phosphorus trifluoride. It is commonly used as a catalyst in various chemical reactions. This compound has been extensively studied due to its unique properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of molybdenum, hexakis(phosphorus trifluoride)- as a catalyst involves the coordination of the molybdenum atom with the reactants. This coordination activates the reactants and promotes the reaction to occur at a faster rate. The phosphorus trifluoride ligands also play a role in stabilizing the catalyst and enhancing its activity.
Biochemische Und Physiologische Effekte
Molybdenum, hexakis(phosphorus trifluoride)- has not been extensively studied for its biochemical and physiological effects. However, molybdenum is an essential trace element in the human body and plays a role in various metabolic processes, such as the metabolism of purines and pyrimidines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using molybdenum, hexakis(phosphorus trifluoride)- as a catalyst is its high activity and selectivity. It also has a low toxicity and is relatively stable under various reaction conditions. However, one limitation is its high cost and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are numerous future directions for the study of molybdenum, hexakis(phosphorus trifluoride)-. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential applications in other fields, such as energy storage and conversion. Additionally, further studies are needed to understand its biochemical and physiological effects and its potential toxicity in living organisms.
In conclusion, molybdenum, hexakis(phosphorus trifluoride)- is a promising catalyst with numerous applications in scientific research. Its unique properties and potential applications make it a subject of interest for future studies.
Synthesemethoden
Molybdenum, hexakis(phosphorus trifluoride)- can be synthesized using various methods. One common method is the reaction between molybdenum hexacarbonyl and phosphorus trifluoride in the presence of a reducing agent. Another method involves the reaction between molybdenum trioxide and phosphorus pentachloride in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
Molybdenum, hexakis(phosphorus trifluoride)- has numerous applications in scientific research. It is commonly used as a catalyst in organic synthesis, such as the conversion of aldehydes to alkenes. It also plays a role in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
15339-46-5 |
|---|---|
Produktname |
Molybdenum, hexakis(phosphorus trifluoride)- |
Molekularformel |
F18H6MoP6+6 |
Molekulargewicht |
629.8 g/mol |
IUPAC-Name |
molybdenum;trifluorophosphanium |
InChI |
InChI=1S/6F3HP.Mo/c6*1-4(2)3;/h6*4H;/q6*+1; |
InChI-Schlüssel |
RDSNEZAPIKZRJH-UHFFFAOYSA-N |
SMILES |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Mo] |
Kanonische SMILES |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Mo] |
Synonyme |
molybdenum, trifluorophosphanium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)


